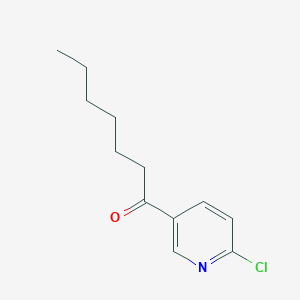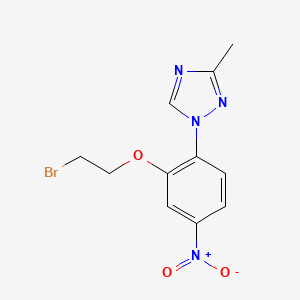![molecular formula C11H12BrNO3 B8589662 methyl 2-[(2-bromoacetyl)-methylamino]benzoate](/img/structure/B8589662.png)
methyl 2-[(2-bromoacetyl)-methylamino]benzoate
概要
説明
methyl 2-[(2-bromoacetyl)-methylamino]benzoate is a chemical compound with the molecular formula C11H12BrNO3. It is a derivative of benzoic acid and contains a bromoacetyl group attached to a methylamino moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-bromoacetyl)-methylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .
化学反応の分析
Types of Reactions
methyl 2-[(2-bromoacetyl)-methylamino]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different functional groups.
Hydrolysis: 2-(N-bromoacetyl-N-methylamino)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms depending on the reagents used.
科学的研究の応用
methyl 2-[(2-bromoacetyl)-methylamino]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-[(2-bromoacetyl)-methylamino]benzoate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
- Methyl 2-(N-chloroacetyl-N-methylamino)benzoate
- Methyl 2-(N-iodoacetyl-N-methylamino)benzoate
- Methyl 2-(N-acetyl-N-methylamino)benzoate
Uniqueness
methyl 2-[(2-bromoacetyl)-methylamino]benzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and acetyl analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .
特性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
methyl 2-[(2-bromoacetyl)-methylamino]benzoate |
InChI |
InChI=1S/C11H12BrNO3/c1-13(10(14)7-12)9-6-4-3-5-8(9)11(15)16-2/h3-6H,7H2,1-2H3 |
InChIキー |
ZASLZWMSIYHFCF-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)CBr |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

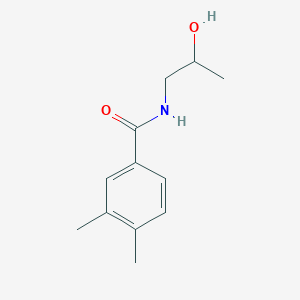
![tert-butyl N-[4-chloro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8589596.png)
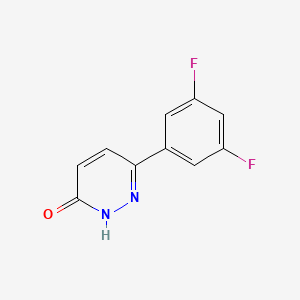
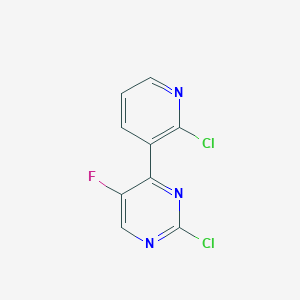
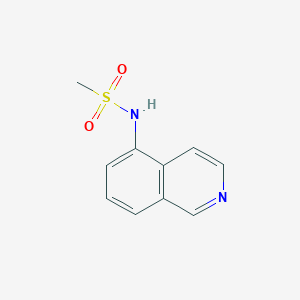
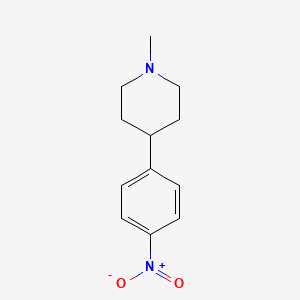
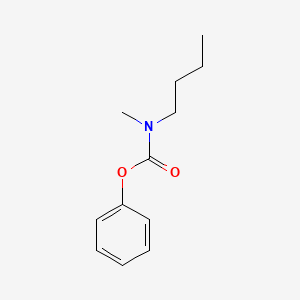

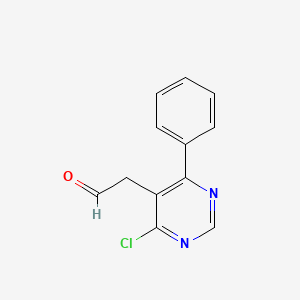
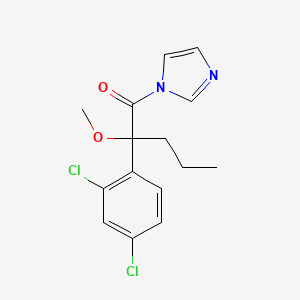
![1-methyl-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}-piperidine](/img/structure/B8589671.png)
